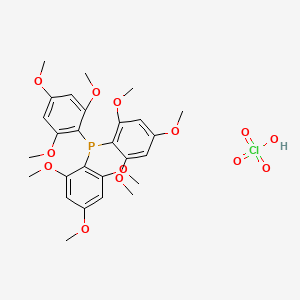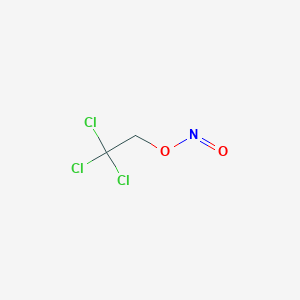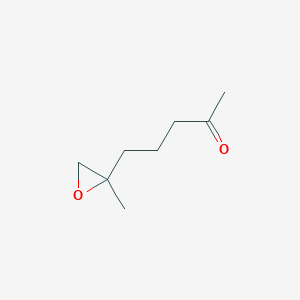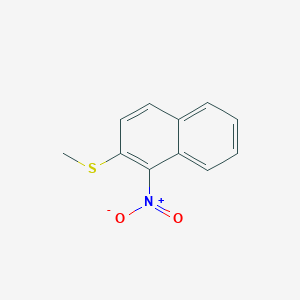
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and is characterized by the presence of an ethoxycarbonyl group and a pentyl chain. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates .
Scientific Research Applications
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a model compound in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the pentyl chain can influence the compound’s hydrophobicity and membrane permeability. These properties make it a versatile compound in various biochemical and pharmacological studies .
Comparison with Similar Compounds
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate can be compared with other similar compounds such as:
4-(Methoxycarbonyl)phenyl 4-pentylbenzoate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
4-(Ethoxycarbonyl)phenyl 4-butylbenzoate: Similar structure but with a shorter butyl chain, affecting its hydrophobicity and interaction with biological membranes.
4-(Ethoxycarbonyl)phenyl 4-hexylbenzoate: Similar structure but with a longer hexyl chain, influencing its physical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
CAS No. |
90233-52-6 |
|---|---|
Molecular Formula |
C21H24O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C21H24O4/c1-3-5-6-7-16-8-10-18(11-9-16)21(23)25-19-14-12-17(13-15-19)20(22)24-4-2/h8-15H,3-7H2,1-2H3 |
InChI Key |
AEVBGNFOCRGTHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
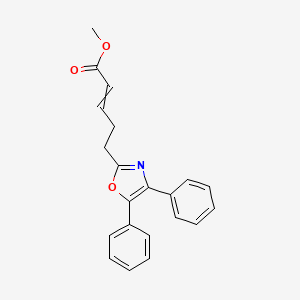
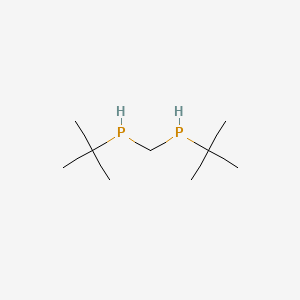
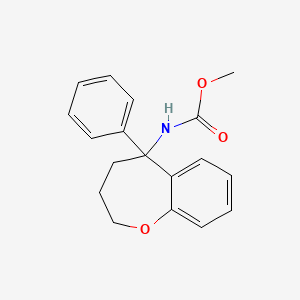
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)

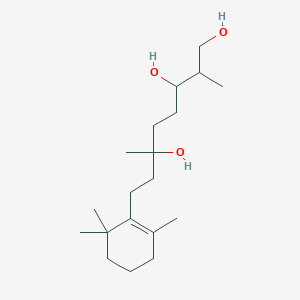
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
